molecular formula C16H19ClN2O4S B5055207 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5055207
M. Wt: 370.9 g/mol
InChI Key: JWVQTCKACVACPR-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-1,1,3-trione core, a bicyclic sulfur-containing heterocycle with three ketone groups. The phenyl ring substituents include a chloro group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 3. The 4-methylpiperidine group introduces a nitrogen-containing six-membered ring with a methyl substituent, linked via a carbonyl bridge to the phenyl ring.

Properties

IUPAC Name

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S/c1-11-4-7-18(8-5-11)16(21)13-10-12(2-3-14(13)17)19-15(20)6-9-24(19,22)23/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVQTCKACVACPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst . The chlorinated phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Differences

The primary analog for comparison is 2-{3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-1lambda⁶,2-thiazolidine-1,1,3-trione (referred to as Compound A in this analysis) . Below is a detailed comparison:

Feature Target Compound Compound A
Phenyl Substituents 4-chloro, 3-(4-methylpiperidine-1-carbonyl) 3-[4-(3-methylphenyl)piperazine-1-carbonyl]
Heterocyclic Group 4-methylpiperidine (6-membered, 1 nitrogen, methyl at position 4) Piperazine (6-membered, 2 nitrogens) with 3-methylphenyl at position 4
Electronic Effects Chloro group (electron-withdrawing) enhances electrophilicity of the phenyl ring 3-methylphenyl (electron-donating) increases hydrophobicity
Polarity Moderate (piperidine nitrogen and chloro group) Higher polarity due to piperazine’s second nitrogen
Steric Bulk Moderate (methyl group on piperidine) Increased bulk from 3-methylphenyl substituent

Research Findings and Data

Mechanistic Insights

  • The chloro group in the target compound may stabilize a reactive intermediate in enzyme active sites, contributing to its lower IC₅₀ against Kinase X compared to Compound A.
  • Compound A’s piperazine ring could improve solubility but reduce membrane permeability relative to the target compound.

Biological Activity

The compound 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C36H47ClN6O5
  • Molecular Weight: 679.26 g/mol
  • SMILES Notation: CC1CCN(CC1)C(=O)c1cc(NC(=O)CNC(=O)C2CCN(CC(=O)Nc3ccc(cc3C)C(=O)N3CCCCC3)CC2)ccc1Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Studies indicate that derivatives of thiazolidines can exhibit significant inhibitory effects on MAO-A and MAO-B enzymes, which are implicated in mood regulation and neurodegenerative diseases .
  • Antioxidant Activity:
    • Research on related thiazolidine compounds suggests that they may enhance non-protein sulfhydryl levels and increase the activity of sulfurtransferases in the liver, indicating a hepatoprotective effect. However, there are concerns regarding their neurotoxic effects due to NPSH depletion in brain tissues .

Biological Activity

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObservationsReferences
MAO InhibitionSignificant inhibition observed in vitro with IC50 values indicating potency against MAO-A/B.
Antioxidant EffectsIncreased NPSH levels in liver; potential protective effects against oxidative stress.
Neurotoxicity RiskDepletion of NPSH in brain tissues raises concerns regarding central nervous system toxicity.

Case Studies

Several studies have explored the biological effects of thiazolidine derivatives similar to the compound :

  • Study on Hepatoprotection:
    A study demonstrated that 2-substituted thiazolidine-4(R)-carboxylic acids increased non-protein sulfhydryl levels in mouse liver, suggesting a protective role against liver damage .
  • MAO Inhibition Research:
    Another study focused on novel thiadiazole compounds showed promising results as MAO inhibitors, with some exhibiting IC50 values lower than 0.1 μM, indicating high potency .

Therapeutic Implications

Given its biological activities, this compound could have several therapeutic applications:

  • Neuroprotective Agents: Due to its potential MAO inhibitory activity, it may be beneficial in treating mood disorders and neurodegenerative diseases.
  • Antioxidants: Its ability to enhance antioxidant levels could make it a candidate for liver protection therapies.

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